Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Pyridine: The tetrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is unique due to its combination of a pyridine ring with a tetrazole ring and a fluorophenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10FN5 |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H10FN5/c14-12-5-3-10(4-6-12)9-19-17-13(16-18-19)11-2-1-7-15-8-11/h1-8H,9H2 |
InChI Key |
HJWPVAHCUVUSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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